![molecular formula C24H12F42NO4P B12834870 Ammonium Bis[PerfluoroDecylEthyl]Phosphate](/img/structure/B12834870.png)
Ammonium Bis[PerfluoroDecylEthyl]Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium Bis[PerfluoroDecylEthyl]Phosphate is a unique compound characterized by its perfluorinated alkyl chains and phosphate group. This compound is known for its exceptional chemical stability and unique properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium Bis[PerfluoroDecylEthyl]Phosphate typically involves the reaction of perfluorodecylethyl alcohol with phosphorus oxychloride, followed by neutralization with ammonium hydroxide. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium Bis[PerfluoroDecylEthyl]Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions are less common due to the stability of the perfluorinated chains.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or ozone.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products of these reactions include perfluorinated carboxylic acids, substituted phosphates, and various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ammonium Bis[PerfluoroDecylEthyl]Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance lubricants, coatings, and fire retardants.
Wirkmechanismus
The mechanism of action of Ammonium Bis[PerfluoroDecylEthyl]Phosphate involves its interaction with molecular targets through its phosphate group and perfluorinated chains. The phosphate group can form hydrogen bonds and electrostatic interactions, while the perfluorinated chains provide hydrophobic interactions. These interactions can influence the behavior of proteins, lipids, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium Bis[PerfluoroOctylEthyl]Phosphate
- Ammonium Bis[PerfluoroHexylEthyl]Phosphate
- Ammonium Bis[PerfluoroButylEthyl]Phosphate
Uniqueness
Ammonium Bis[PerfluoroDecylEthyl]Phosphate is unique due to its longer perfluorinated alkyl chains, which provide enhanced hydrophobicity and chemical stability compared to its shorter-chain analogs. This makes it particularly valuable in applications requiring extreme chemical resistance and stability.
Eigenschaften
Molekularformel |
C24H12F42NO4P |
|---|---|
Molekulargewicht |
1207.3 g/mol |
IUPAC-Name |
azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecan-2-yl) phosphate |
InChI |
InChI=1S/C24H9F42O4P.H3N/c1-3(5(25,26)7(29,30)9(33,34)11(37,38)13(41,42)15(45,46)17(49,50)19(53,54)21(57,58)23(61,62)63)69-71(67,68)70-4(2)6(27,28)8(31,32)10(35,36)12(39,40)14(43,44)16(47,48)18(51,52)20(55,56)22(59,60)24(64,65)66;/h3-4H,1-2H3,(H,67,68);1H3 |
InChI-Schlüssel |
VUHXJBDHIBTNFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)([O-])OC(C)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


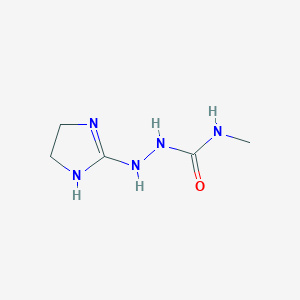
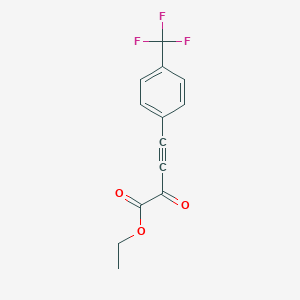
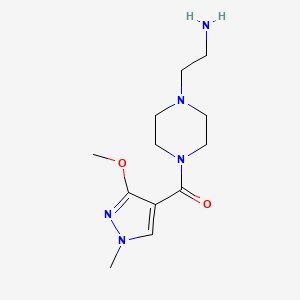
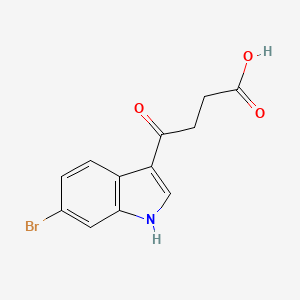

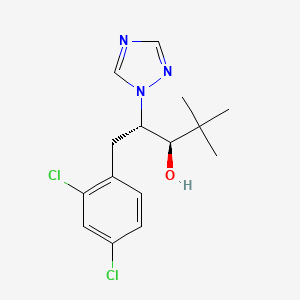

![4,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B12834850.png)
![7-Chloro-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B12834851.png)
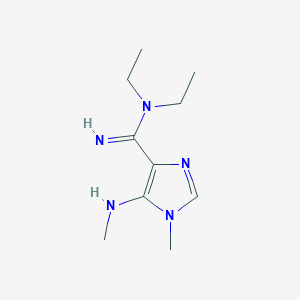
![3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12834875.png)



